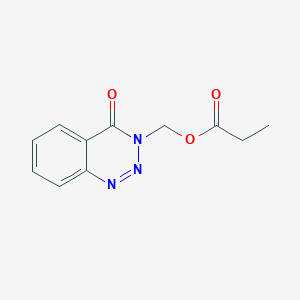

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate

Descripción general

Descripción

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate is a heterocyclic compound that contains a benzotriazine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with propanoic acid derivatives under specific conditions. One common method includes the use of esterification reactions where the benzotriazine derivative is reacted with propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Ester Hydrolysis

The propanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further functionalization.

Key studies show that basic hydrolysis proceeds more efficiently due to increased nucleophilicity of hydroxide ions. The carboxylic acid product is often used in peptide coupling reactions (e.g., with amino acids or amines) .

Nucleophilic Substitution at the Benzotriazine Ring

The benzotriazinone ring reacts with nucleophiles such as amines, hydrazines, or thiols, leading to ring-opening or substitution.

The ring’s electron-deficient nature facilitates nucleophilic attack, particularly at the N-3 position . Piperidine substitution, for example, generates analogs with enhanced biological activity .

Coupling Reactions

The hydrolyzed carboxylic acid derivative participates in azide-alkyne cycloaddition (CuAAC) and peptide bond formation.

These reactions are pivotal for creating bioconjugates or prodrugs. For instance, coupling with glycine methyl ester forms dipeptide derivatives with potential antimicrobial properties .

Condensation with Carbonyl Compounds

The hydrazide intermediate (from ester hydrolysis and hydrazine treatment) reacts with aldehydes/ketones to form hydrazones.

| Carbonyl Compound | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | EtOH, reflux, 6h | Arylhydrazone derivative | Anticancer screening | |

| Arabinose | Et |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : (4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions.

- Reagent in Organic Reactions : The compound is employed as a reagent in synthetic methodologies, facilitating reactions such as nucleophilic substitutions and cycloadditions.

Biology

- Biological Activity : Studies have indicated that benzotriazine derivatives exhibit significant biological properties, including antimicrobial and anticancer activities. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms that induce apoptosis or inhibit cell proliferation .

- Modulation of Biological Targets : The compound has been explored for its potential role as a modulator of specific biological receptors. For example, it may act as an agonist for G protein-coupled receptors, which are crucial in numerous signaling pathways associated with neurological disorders.

Medicine

- Therapeutic Potential : Research is ongoing to evaluate the therapeutic applications of this compound in treating diseases such as cancer and infections. Its ability to interact with biological macromolecules positions it as a candidate for drug development.

- Anticancer Research : A study highlighted the synthesis of various benzotriazinone derivatives that showed promising results in inhibiting HepG2 liver carcinoma cells through molecular docking studies .

Industry

- Material Development : The compound is used in the development of new materials due to its unique properties. It can be incorporated into polymers or coatings that require enhanced durability or specific chemical resistance.

- Catalytic Applications : In industrial processes, this compound may serve as a catalyst or additive to improve reaction efficiencies or product yields.

Case Studies

Mecanismo De Acción

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Oxazole Derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.

Indole Derivatives: Indole compounds share some structural similarities and are widely studied for their pharmacological properties.

Triazole Derivatives: Triazole compounds are another class of heterocycles with significant biological and chemical applications.

Uniqueness

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate is unique due to its specific benzotriazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₉H₉N₃O₃. Its structure includes a benzotriazine core, which is significant for its biological interactions. The molecular weight of this compound is approximately 219.2 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its antibacterial efficacy against various pathogens, the compound showed significant activity against:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

| Salmonella Enteritidis | 64 µg/mL | 128 µg/mL |

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Molecular docking studies suggest that this compound can interact with key targets involved in cancer cell proliferation. For instance, it has shown effectiveness in reducing recombinant human cancer cell growth in cultured environments .

In a comparative analysis with established anticancer drugs such as tirapazamine and α-hydroxylated benzotriazinone derivatives, this compound demonstrated comparable or enhanced efficacy in inhibiting cancer cell lines .

The biological activity of this compound is believed to be linked to its interaction with G protein-coupled receptors (GPCRs), specifically GPR139. This interaction may modulate various signaling pathways associated with inflammation and cancer progression.

Case Studies

A significant case study examined the effects of this compound on inflammatory responses in cellular models. The compound was found to reduce pro-inflammatory cytokine production significantly:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

| IL-1β | 120 | 40 |

This reduction indicates the potential role of the compound as an anti-inflammatory agent .

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-10(15)17-7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEBAIZPADAJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323270 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

453535-93-8 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.